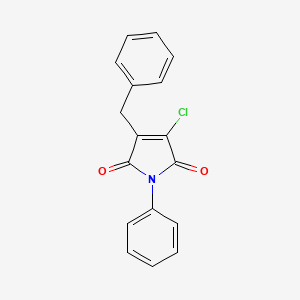

3-Benzyl-4-chloro-1-phenyl-1h-pyrrole-2,5-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

3-benzyl-4-chloro-1-phenylpyrrole-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClNO2/c18-15-14(11-12-7-3-1-4-8-12)16(20)19(17(15)21)13-9-5-2-6-10-13/h1-10H,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWFBZRFYJRDVPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=C(C(=O)N(C2=O)C3=CC=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Focused Study: 3 Benzyl 4 Chloro 1 Phenyl 1h Pyrrole 2,5 Dione

Synthesis and Characterization

A plausible synthetic route to this compound would likely involve the reaction of a suitably substituted maleic anhydride (B1165640) or a dichloromaleimide with benzylmagnesium halide followed by N-arylation, or the reaction of a pre-formed N-phenylmaleimide with a benzylating agent. For instance, the synthesis of related 4-amino-3-chloro-1H-pyrrole-2,5-dione derivatives has been achieved by treating 3,4-dichloro-1H-pyrrole-2,5-diones with primary amines. nih.gov

Table 1: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Salient Features |

| ¹H NMR | Signals corresponding to the benzyl (B1604629) protons (a singlet for the methylene (B1212753) group and multiplets for the aromatic ring), multiplets for the phenyl group protons on the nitrogen, and a characteristic downfield shift for any vinylic proton. |

| ¹³C NMR | Resonances for the two carbonyl carbons, signals for the sp² carbons of the pyrrole-2,5-dione ring, and distinct signals for the benzyl and phenyl carbons. |

| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the compound (C₁₇H₁₂ClNO₂), along with characteristic fragmentation patterns. |

| Infrared (IR) Spectroscopy | Strong absorption bands in the region of 1700-1780 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the imide carbonyl groups. |

Note: The data in this table is predictive and based on the analysis of structurally similar compounds.

Chemical Properties and Reactivity

The chemical behavior of this compound is dictated by its functional groups. The presence of the electron-withdrawing chloro group and the phenyl group on the nitrogen is expected to enhance the electrophilicity of the double bond.

The benzyl group at the 3-position introduces steric bulk, which may influence the regioselectivity of nucleophilic additions. The double bond is anticipated to be reactive towards Michael addition reactions with soft nucleophiles. The chlorine atom could potentially be displaced by strong nucleophiles under certain conditions, offering a handle for further functionalization.

Table 2: Predicted Chemical Properties of this compound

| Property | Predicted Value/Behavior |

| Molecular Formula | C₁₇H₁₂ClNO₂ |

| Molecular Weight | 297.74 g/mol |

| Physical State | Likely a solid at room temperature |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate (B1210297). |

| Reactivity | Susceptible to nucleophilic attack at the double bond; potential for substitution of the chloro group. |

Note: The data in this table is predictive and based on general principles of organic chemistry and data from related compounds.

Reaction Pathways and Mechanistic Insights of 3 Benzyl 4 Chloro 1 Phenyl 1h Pyrrole 2,5 Dione

Nucleophilic Substitution Reactions on the Pyrrole-2,5-dione Core

The pyrrole-2,5-dione ring, substituted with a chlorine atom, is susceptible to nucleophilic substitution reactions. The presence of two electron-withdrawing carbonyl groups significantly activates the double bond towards nucleophilic attack, making the chlorine atom a viable leaving group. This reactivity is a hallmark of nucleophilic aromatic substitution (NAS) mechanisms, even though the pyrrole-2,5-dione is not a classic aromatic system in the Hückel sense. However, the principles of activation by electron-withdrawing groups are analogous. masterorganicchemistry.compressbooks.pub

The synthesis of various 4-amino-3-chloro-1H-pyrrole-2,5-dione derivatives exemplifies this pathway. In these reactions, a primary amine acts as the nucleophile, displacing the chloride from the 4-position of a 3,4-dichloro-1H-pyrrole-2,5-dione precursor. nih.gov This demonstrates that the chlorine atom at the C-4 position of the 3-Benzyl-4-chloro-1-phenyl-1H-pyrrole-2,5-dione is susceptible to displacement by suitable nucleophiles, such as primary and secondary amines, thiols, and alkoxides. The reaction typically proceeds via an addition-elimination mechanism, where the nucleophile first attacks the electron-poor carbon atom bonded to the chlorine, forming a tetrahedral intermediate. Subsequent elimination of the chloride ion restores the ring structure. libretexts.org

For instance, the reaction of 3,4-dichloro-1-(4-chlorobenzyl)-1H-pyrrole-2,5-dione with (3-(trifluoromethyl)phenyl)amine proceeds by heating the mixture in ethanol, leading to the substitution of one chlorine atom to form 3-chloro-1-(4-chlorobenzyl)-4-((3-(trifluoromethyl)phenyl)amino)-1H-pyrrole-2,5-dione. nih.gov

The reactivity of the substituted pyrrole-2,5-dione core is dominated by nucleophilic substitution, a consequence of the strong deactivating effect of the two carbonyl groups. These groups withdraw electron density from the ring, making it electron-poor (electrophilic) and thus highly reactive towards nucleophiles. masterorganicchemistry.com Conversely, this electron deficiency makes the ring highly resistant to electrophilic aromatic substitution (SEAr). wikipedia.org

Electrophilic substitution reactions typically require electron-rich aromatic systems that can donate π-electrons to an incoming electrophile, stabilizing the resulting cationic intermediate (arenium ion or sigma complex). byjus.commasterorganicchemistry.com In the case of this compound, the ring is severely deactivated, making reactions like nitration, halogenation, or Friedel-Crafts alkylation/acylation at the pyrrole (B145914) core highly unfavorable. masterorganicchemistry.comlibretexts.org Any electrophilic attack would be directed towards the more electron-rich phenyl or benzyl (B1604629) rings, not the pyrrole-2,5-dione nucleus.

In contrast, nucleophilic aromatic substitution is facilitated by electron-withdrawing groups that can stabilize the negative charge of the intermediate Meisenheimer complex. masterorganicchemistry.compressbooks.pub The carbonyl groups in the pyrrole-2,5-dione ring are perfectly positioned to stabilize the carbanionic intermediate formed upon nucleophilic attack at the C-4 position, thereby lowering the activation energy for the substitution of the chlorine atom. libretexts.org

| Reaction Type | Reactivity of Pyrrole-2,5-dione Core | Governing Factors | Typical Reagents |

| Nucleophilic Substitution | High | Electron-withdrawing carbonyl groups activate the ring for nucleophilic attack. | Amines, Alkoxides, Thiolates |

| Electrophilic Substitution | Very Low | Electron-withdrawing carbonyl groups deactivate the ring. | Nitrating agents, Halogens with Lewis acids, Friedel-Crafts reagents |

Acid-Catalyzed Transformations of Pyrrolin-2-one Derivatives

While this compound is a maleimide (B117702) derivative, related 3-pyrrolin-2-one structures can undergo significant acid-catalyzed transformations. These reactions often involve skeletal rearrangements and the formation of new heterocyclic systems. organic-chemistry.orgresearchgate.net

Research on the acid-catalyzed reaction of 1-benzyl-3-chloro-5-hydroxy-4-[(4-methylphenyl)sulfanyl]-1,5-dihydro-2H-pyrrol-2-one provides critical insights. mdpi.comresearchgate.net When this compound is refluxed in toluene (B28343) with a catalytic amount of sulfuric acid, it transforms into a mixture of two main products: 1-benzyl-3-[(4-methylphenyl)sulfanyl]-1H-pyrrole-2,5-dione and a fused tricyclic compound, 1-benzyl-7-methyl-1H-benzo researchgate.netscribd.comthieno[3,2-b]pyrrole-2,3-dione. mdpi.comresearchgate.net

The formation of the observed products from the acid-catalyzed reaction of the 5-hydroxy-3-pyrrolin-2-one derivative suggests complex mechanistic pathways. mdpi.comresearchgate.net

Formation of 1-benzyl-3-[(4-methylphenyl)sulfanyl]-1H-pyrrole-2,5-dione: The proposed mechanism for the formation of the maleimide derivative involves the following steps:

Protonation of the 5-hydroxy group by the acid catalyst.

Elimination of a water molecule to form a stabilized carbocation intermediate.

A subsequent 1,2-hydride shift.

Elimination of HCl to yield the final maleimide product.

Formation of 1-benzyl-7-methyl-1H-benzo researchgate.netscribd.comthieno[3,2-b]pyrrole-2,3-dione: The formation of this fused tricyclic system is more complex. It is believed to proceed through an intramolecular electrophilic attack of a carbocation intermediate onto the p-tolyl ring of the sulfanyl (B85325) group, followed by a series of rearrangements and eliminations. researchgate.net

These findings indicate that if this compound were to be subjected to similar acidic conditions after being transformed into a 5-hydroxy-pyrrolin-2-one derivative, it could potentially undergo analogous rearrangements.

Cycloaddition Reactions Involving the Maleimide Moiety

The 1H-pyrrole-2,5-dione structure is also known as a maleimide. The double bond within the maleimide moiety is electron-deficient due to the adjacent carbonyl groups, making it an excellent dienophile for [4+2] cycloaddition reactions, specifically the Diels-Alder reaction. rsc.orgrug.nl

Maleimides are highly reactive dienophiles that readily react with conjugated dienes to form stable cyclohexene (B86901) derivatives. rsc.orgmasterorganicchemistry.com The rate and efficiency of the Diels-Alder reaction are significantly enhanced by the presence of electron-withdrawing groups on the dienophile. rug.nlmasterorganicchemistry.com In this compound, the two carbonyl groups and the chloro substituent all contribute to the electron-deficient nature of the double bond, making it a potent dienophile.

These reactions are widely used in synthesis. For example, N-phenylmaleimide can react with in-situ generated 1,3-butadiene (B125203) to form the corresponding cyclohexene adduct. rsc.org Similarly, N-(4-chlorophenyl)maleimide undergoes a Diels-Alder reaction with 2,5-dimethylfuran. tandfonline.comtandfonline.com The reaction between a diene and this compound would proceed in a concerted fashion, leading to the formation of a new six-membered ring.

| Diene | Dienophile | Reaction Conditions | Product Type |

| 2,5-Dimethylfuran | N-(4-chlorophenyl)maleimide | Reflux (92-94°C), 1 hr | exo-Cycloadduct tandfonline.com |

| Furan (B31954) | N-phenylmaleimide | Various temperatures | endo and exo Cycloadducts scribd.com |

| 1,3-Butadiene (from 3-sulfolene) | N-phenylmaleimide | Reflux in Toluene | Cyclohexene derivative rsc.org |

| Anthracene | Maleimide | ~125°C | Fused polycyclic adduct rug.nl |

Oxidation and Reduction Pathways

The functional groups within this compound present several possibilities for oxidation and reduction reactions.

Reduction: The most susceptible site for reduction is the carbon-carbon double bond within the maleimide ring. Catalytic hydrogenation, using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), would likely reduce the double bond to yield the corresponding pyrrolidine-2,5-dione (a succinimide (B58015) derivative). The carbonyl groups can also be reduced under more forcing conditions using strong reducing agents like lithium aluminum hydride (LiAlH₄), which would lead to the formation of the corresponding pyrrolidine (B122466) or related amino alcohol derivatives. researchgate.net

Oxidation: The pyrrole-2,5-dione ring itself is relatively oxidized. However, the benzyl group offers a site for oxidation. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid could potentially oxidize the benzylic CH₂ group to a ketone. The double bond of the maleimide ring can also react with oxidizing agents like osmium tetroxide (OsO₄) or epoxidizing agents (e.g., m-CPBA) to form diols or epoxides, respectively, although the electron-deficient nature of the double bond would make these reactions slower than for electron-rich alkenes. Research has also described the dearomative oxidation of pyrroles to Δ³-pyrrol-2-ones using a sulfoxide (B87167) oxidant. researchgate.net

Exploration of Other Reactive Sites and Transformations

Beyond the anticipated reactivity at the carbon-chlorine bond, the structure of this compound presents multiple sites for chemical transformations. The primary reactive centers include the electrophilic double bond of the maleimide ring and the carbonyl groups.

The carbon-carbon double bond within the pyrrole-2,5-dione ring is electron-deficient due to the adjacent electron-withdrawing carbonyl groups. This makes it a prime target for nucleophilic attack, particularly Michael additions. Thiolates, for instance, are known to react readily with maleimides in bioconjugation chemistry. rsc.org While direct studies on this compound are not prevalent, the general reactivity of maleimides suggests that this pathway is highly probable.

Furthermore, this activated double bond makes the molecule an excellent dienophile in Diels-Alder reactions. The [4+2] cycloaddition with a conjugated diene would lead to the formation of a six-membered ring, a powerful tool in the synthesis of complex cyclic systems. The stereoselectivity of such reactions is a well-studied aspect of maleimide chemistry. Similarly, the double bond can participate in 1,3-dipolar cycloaddition reactions with 1,3-dipoles, leading to the formation of five-membered heterocyclic rings. nih.gov

The carbonyl groups of the dione (B5365651) moiety also represent potential reactive sites. While generally less reactive towards nucleophiles than the double bond in a Michael addition context, they can undergo reactions typical of ketones, particularly under conditions that activate the carbonyl group.

Finally, the benzyl and phenyl substituents, while generally less reactive than the core ring, could undergo electrophilic aromatic substitution under specific conditions, although the electron-withdrawing nature of the pyrrole-2,5-dione ring would deactivate the N-phenyl ring towards such reactions.

Table 1: Potential Reactive Sites and Corresponding Transformations of this compound

| Reactive Site | Type of Transformation | Potential Reagents | Expected Product Type |

| C4-Cl Bond | Nucleophilic Aromatic Substitution | Amines, Thiols, Alkoxides | 4-substituted pyrrole-2,5-diones |

| C3=C4 Double Bond | Michael Addition | Thiols, Amines | Succinimide derivatives |

| C3=C4 Double Bond | [4+2] Cycloaddition (Diels-Alder) | Conjugated Dienes | Bicyclic adducts |

| C3=C4 Double Bond | [3+2] Cycloaddition | 1,3-Dipoles (e.g., Azides, Nitrones) | Fused heterocyclic systems |

| Carbonyl Groups | Nucleophilic Acyl Addition | Strong Nucleophiles (e.g., Grignard reagents) | Hydroxylated lactams |

| Benzyl/Phenyl Rings | Electrophilic Aromatic Substitution | Electrophiles (e.g., in Friedel-Crafts reactions) | Ring-substituted derivatives |

Investigation of Intermediates and Transition States

The elucidation of reaction mechanisms hinges on the understanding of the transient species involved, namely intermediates and transition states. While direct spectroscopic observation of these species for this compound is not extensively documented, computational and experimental studies on analogous N-substituted maleimides provide significant insights into the likely mechanistic pathways.

In the case of nucleophilic aromatic substitution at the C4 position, the mechanism can proceed through a stepwise (addition-elimination) or a concerted pathway. The stepwise mechanism involves the formation of a resonance-stabilized anionic intermediate, often referred to as a Meisenheimer complex. Computational studies on similar systems have shown that the stability of this intermediate and the nature of the transition state are influenced by the nucleophile, the leaving group, and the substituents on the aromatic ring. For many nucleophilic aromatic substitution reactions, a concerted mechanism, where bond formation and bond breaking occur simultaneously, is also a possibility. Kinetic isotope effect studies and computational analyses on related systems suggest that the distinction between stepwise and concerted mechanisms can be subtle, with some reactions exhibiting characteristics of a mechanistic continuum. nih.gov

For Michael addition reactions, the mechanism involves the nucleophilic attack on the β-carbon of the α,β-unsaturated carbonyl system, leading to the formation of an enolate intermediate. This intermediate is then protonated to yield the final adduct. Computational studies on the addition of thiols to maleimides have detailed the transition states and energetics of this process, confirming the high exergonicity of the reaction. acs.org

In cycloaddition reactions, such as the Diels-Alder reaction, the mechanism is typically concerted, proceeding through a single, cyclic transition state. The stereochemical outcome of the reaction is determined by the geometry of this transition state. Frontier molecular orbital theory is often employed to rationalize the regioselectivity and stereoselectivity of these reactions.

The investigation of such transient species often relies on a combination of advanced spectroscopic techniques and computational chemistry. Time-resolved spectroscopy can, in some cases, allow for the direct observation of short-lived intermediates. acgpubs.org Concurrently, computational methods, such as Density Functional Theory (DFT), are invaluable for mapping potential energy surfaces, locating transition states, and calculating their energies, thereby providing a detailed picture of the reaction mechanism at a molecular level. researchgate.netnih.gov

Table 2: Summary of Potential Intermediates and Transition States in Reactions of this compound

| Reaction Type | Key Intermediate(s) | Key Transition State(s) | Mechanistic Notes |

| Nucleophilic Aromatic Substitution | Meisenheimer-like complex (anionic σ-adduct) | Addition transition state, Elimination transition state (stepwise); Single concerted transition state | Can be stepwise or concerted, influenced by reactants and conditions. |

| Michael Addition | Enolate anion | Nucleophilic attack transition state | Generally a two-step process involving nucleophilic attack and protonation. |

| [4+2] Cycloaddition (Diels-Alder) | None (concerted) | Cyclic, six-membered transition state | Pericyclic reaction with high stereospecificity. |

| [3+2] Cycloaddition | None (concerted) | Cyclic, five-membered transition state | Concerted pericyclic reaction leading to five-membered rings. |

Spectroscopic and Structural Elucidation of 3 Benzyl 4 Chloro 1 Phenyl 1h Pyrrole 2,5 Dione

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the hydrogen and carbon framework of 3-Benzyl-4-chloro-1-phenyl-1H-pyrrole-2,5-dione.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the benzyl (B1604629) and phenyl groups. The aromatic protons of the N-phenyl ring and the benzyl group typically appear in the downfield region, generally between δ 7.0 and 8.0 ppm. The methylene (B1212753) protons (CH₂) of the benzyl group are anticipated to resonate as a singlet at approximately δ 4.8 ppm. The precise chemical shifts are influenced by the electronic environment and the specific substitution pattern on the aromatic rings.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Functional Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic Protons (Phenyl & Benzyl) | 7.0 - 8.0 | Multiplet |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbonyl carbons of the dione (B5365651) moiety are expected to be the most downfield signals, typically appearing in the range of δ 165-175 ppm. The aromatic carbons of the phenyl and benzyl groups will resonate between δ 120 and 140 ppm. The carbon of the methylene bridge in the benzyl group is predicted to be found at a more shielded position, around δ 40-50 ppm. The carbons of the pyrrole-2,5-dione ring attached to the benzyl and chloro substituents would have distinct chemical shifts influenced by these groups.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl Carbons (C=O) | 165 - 175 |

| Aromatic Carbons | 120 - 140 |

| Methylene Carbon (CH₂) | 40 - 50 |

| C3-Benzyl | ~135 |

Two-dimensional NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable for establishing the connectivity within the molecule. An HSQC spectrum would show correlations between protons and the carbons to which they are directly attached. For instance, it would link the methylene proton signals to the methylene carbon signal. The HMBC spectrum reveals longer-range couplings (2-3 bonds), which would be crucial in confirming the connection between the benzyl group and the pyrrole-2,5-dione ring, as well as the relative positions of the substituents.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound. The most prominent absorption bands are expected to be from the carbonyl groups of the dione. These typically appear as strong, sharp peaks in the region of 1700-1780 cm⁻¹. The asymmetric and symmetric stretching vibrations of the imide carbonyls often result in two distinct bands. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic rings will likely produce signals in the 1450-1600 cm⁻¹ range. The C-N stretching of the imide can be observed around 1180-1380 cm⁻¹.

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Predicted Absorption Frequency (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | >3000 | Medium-Weak |

| Carbonyl (C=O) Stretch | 1700 - 1780 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Variable |

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Patterns

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound, the molecular ion peak [M]⁺ would be expected, and its mass would confirm the molecular formula. The isotopic pattern of the molecular ion peak would be characteristic of a molecule containing one chlorine atom, with an [M+2]⁺ peak approximately one-third the intensity of the [M]⁺ peak. Common fragmentation pathways would likely involve the loss of the benzyl group, the phenyl group, or cleavage of the dione ring.

X-ray Crystallography for Solid-State Molecular Architecture

Crystalline Packing and Intermolecular Interactions

A definitive analysis of the crystalline packing and intermolecular interactions of this compound would be derived from single-crystal X-ray diffraction data. This analysis would reveal the three-dimensional arrangement of molecules in the solid state. Key parameters typically reported in a crystallographic study are presented in the table below, which remains unpopulated due to the absence of specific data for the title compound.

Interactive Data Table: Crystallographic Data (Hypothetical)

| Parameter | Value |

| Chemical Formula | C₁₇H₁₂ClNO₂ |

| Formula Weight | 313.74 g/mol |

| Crystal System | Data not available |

| Space Group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

| Z | Data not available |

| Calculated Density (g/cm³) | Data not available |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides insight into the electronic transitions within a molecule. For this compound, the spectrum would be expected to show absorption bands corresponding to π → π* and n → π* transitions associated with its conjugated system, which includes the phenyl rings and the dione moiety. The position (λmax) and intensity (molar absorptivity, ε) of these bands are influenced by the specific substitution pattern and the solvent used. Without experimental data, a precise description of its electronic absorption properties cannot be provided.

Interactive Data Table: UV-Vis Absorption Data (Hypothetical)

| Solvent | λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Assignment |

| Data not available | Data not available | Data not available | Data not available |

| Data not available | Data not available | Data not available | Data not available |

The electronic transitions are influenced by the electronic effects of the substituents on the pyrrole-2,5-dione core. The benzyl, chloro, and phenyl groups would modulate the energy levels of the molecular orbitals involved in these transitions. Theoretical calculations, such as time-dependent density functional theory (TD-DFT), could offer a prediction of the electronic spectrum, but this would require validation against experimental results.

Computational and Theoretical Studies on 3 Benzyl 4 Chloro 1 Phenyl 1h Pyrrole 2,5 Dione Systems

Quantum Chemical Calculations for Molecular Geometry Optimization

Quantum chemical calculations are fundamental to determining the most stable three-dimensional structure of a molecule, known as its equilibrium geometry. These calculations solve the Schrödinger equation for the molecule, albeit with approximations, to find the arrangement of atoms that corresponds to the lowest energy state on the potential energy surface. For derivatives of pyrrole-2,5-dione, methods like Density Functional Theory (DFT) are commonly employed to predict key structural parameters such as bond lengths, bond angles, and dihedral angles. epstem.netrsc.org

Density Functional Theory (DFT) has become a standard method for geometry optimization due to its favorable balance of accuracy and computational cost. mdpi.com The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is frequently used in conjunction with basis sets like 6-31G(d,p) or 6-311++G(d,p). epstem.netderpharmachemica.com These calculations provide a detailed picture of the molecule's geometry. For the pyrrole-2,5-dione core, the calculations would define the planarity of the ring and the precise spatial orientation of the benzyl (B1604629), chloro, and phenyl substituents. rsc.org The optimization process systematically adjusts the atomic coordinates until a minimum energy conformation is reached.

Table 1: Predicted Structural Parameters for a Pyrrole-2,5-dione Core Using DFT Calculations Note: These are representative values based on studies of similar structures.

| Parameter | Bond/Angle | Typical Calculated Value |

| Bond Length | C=O | ~1.22 Å |

| Bond Length | N-C (ring) | ~1.40 Å |

| Bond Length | C-C (ring) | ~1.48 Å |

| Bond Length | C=C (ring) | ~1.36 Å |

| Bond Length | C-Cl | ~1.75 Å |

| Bond Angle | C-N-C (ring) | ~112° |

| Bond Angle | N-C=O | ~125° |

| Bond Angle | C-C-Cl | ~128° |

Vibrational Frequency Analysis and Spectroscopic Correlations

Following geometry optimization, vibrational frequency analysis is typically performed using the same DFT method. ijcce.ac.ir This calculation predicts the fundamental vibrational modes of the molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. derpharmachemica.com The theoretical vibrational spectrum helps in the assignment of experimental spectral bands to specific molecular motions, such as stretching, bending, and torsional modes. ijcce.ac.ir Aromatic C-H stretching vibrations are typically predicted in the 3100-3000 cm⁻¹ region, while the characteristic C=O stretching of the dione (B5365651) moiety is expected at higher frequencies. derpharmachemica.com Calculated frequencies are often scaled by a factor (e.g., ~0.96 for B3LYP) to correct for approximations in the method and improve agreement with experimental data. epstem.net

Table 2: Representative Calculated Vibrational Frequencies and Their Assignments for Substituted Pyrrole (B145914) Systems Note: Values are illustrative and based on computational studies of related compounds.

| Vibrational Mode | Typical Calculated Frequency Range (cm⁻¹) |

| Aromatic C-H Stretch | 3050 - 3100 |

| Aliphatic C-H Stretch (Benzyl CH₂) | 2900 - 3000 |

| Carbonyl (C=O) Stretch | 1700 - 1780 |

| Aromatic C=C Stretch | 1450 - 1600 |

| C-N Stretch | 1150 - 1250 |

| C-Cl Stretch | 700 - 800 |

Molecular Dynamics Simulations of Compound Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For a compound like 3-Benzyl-4-chloro-1-phenyl-1H-pyrrole-2,5-dione, MD simulations can reveal its dynamic behavior in various environments, such as in solution or when interacting with a biological macromolecule like a protein. mdpi.com These simulations, which can span from nanoseconds to microseconds, provide insights into the stability of protein-ligand complexes. mdpi.comnih.gov A key metric analyzed is the Root Mean Square Deviation (RMSD) of the ligand and protein backbone, where a stable, low-fluctuation RMSD value over time suggests a stable binding pose. mdpi.comnih.gov

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor, such as a protein's active site. researchgate.net For pyrrole-2,5-dione derivatives, docking studies have been used to investigate their potential as inhibitors of various enzymes, including protein kinases like Epidermal Growth Factor Receptor (EGFR) and Cyclooxygenase-2 (COX-2). nih.govkoreascience.krnih.gov These studies focus on identifying the specific chemical interactions that stabilize the complex. The analysis reveals key interactions such as hydrogen bonds with polar amino acid residues, hydrophobic interactions between the aromatic rings (benzyl, phenyl) and nonpolar residues, and electrostatic interactions. nih.gov The binding affinity is estimated through a scoring function, which helps to rank potential drug candidates. koreascience.kr

Table 3: Potential Intermolecular Interactions Identified in Docking Studies of Pyrrole-dione Analogs Note: The specific residues depend on the target protein.

| Type of Interaction | Ligand Moiety Involved | Potential Interacting Amino Acid Residues |

| Hydrogen Bonding | Carbonyl Oxygen (C=O) | Lysine, Arginine, Serine, Threonine |

| Hydrophobic/π-π Stacking | Phenyl Ring, Benzyl Ring | Phenylalanine, Tyrosine, Tryptophan, Leucine, Valine |

| Halogen Bonding | Chlorine Atom | Electron-rich atoms (e.g., backbone carbonyl oxygen) |

| van der Waals | Entire Molecule | Various residues in the binding pocket |

Electronic Structure Analysis and Reactivity Prediction

The electronic structure of a molecule governs its reactivity. Frontier Molecular Orbital (FMO) theory is a key tool for this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ijcce.ac.ir The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter; a smaller gap generally implies higher chemical reactivity and lower kinetic stability. ijcce.ac.ir Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. derpharmachemica.com

Table 4: Typical Electronic Properties Calculated for Pyrrole-based Systems Note: Values are illustrative and depend on the specific substituents and computational method.

| Electronic Property | Description | Typical Calculated Value |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -7.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.0 to -3.5 eV |

| HOMO-LUMO Gap (ΔE) | Indicator of chemical reactivity and stability | 3.5 to 4.5 eV |

| Dipole Moment | Measure of the molecule's overall polarity | 2.0 to 4.0 Debye |

Conformational Analysis and Energy Landscapes

Conformational analysis aims to identify the different spatial arrangements (conformers) of a molecule that result from rotation around its single bonds and to determine their relative energies. nih.gov For this compound, key flexible bonds include the C-C bond connecting the benzyl group to the pyrrole ring and the C-N bond connecting the phenyl group. Computational techniques, such as dihedral driver calculations (or relaxed potential energy surface scans), systematically rotate these bonds and calculate the energy at each step to map the conformational energy landscape. nih.gov This analysis identifies the lowest energy (most stable) conformers and the energy barriers between them. researchgate.net X-ray crystallography of similar compounds has shown that the dihedral angle between substituents and the central ring core is a critical factor in molecular packing and potential intermolecular interactions. rsc.org

Chemical Reactivity and Derivatization Strategies for Pyrrole 2,5 Dione Analogues

Functionalization at the Pyrrole (B145914) Ring System

The pyrrole-2,5-dione ring is the primary site of chemical reactivity, offering opportunities for modification at both the carbon-carbon double bond and the nitrogen substituent.

The carbon-carbon double bond at the C-3 and C-4 positions of the pyrrole-2,5-dione ring is highly reactive and susceptible to a variety of addition reactions. This reactivity is central to the utility of maleimide (B117702) derivatives in numerous applications.

The most prominent reaction at this site is the Michael addition, particularly with thiol-containing molecules. axispharm.com This reaction is exceptionally fast and highly selective for thiols, especially within a pH range of 6.5 to 7.5. axispharm.commdpi.com In this range, the thiol group is sufficiently nucleophilic to attack the electrophilic double bond of the maleimide, while other potentially competing groups, like the ε-amine of lysine, are predominantly protonated and thus unreactive. mdpi.com This selectivity forms the basis of maleimide use in bioconjugation for linking molecules to cysteine residues in proteins. researchgate.net The reaction proceeds through a Michael addition mechanism to form a stable thiosuccinimide bond. axispharm.com

Another significant reaction involving the C-3/C-4 double bond is the Diels-Alder [4+2] cycloaddition. researchgate.netrsc.org In these reactions, the maleimide acts as a potent dienophile due to the electron-withdrawing nature of the two adjacent carbonyl groups. rsc.orgiosrjournals.org It can react with conjugated dienes to form cyclohexene (B86901) derivatives. rsc.org The substituents on the maleimide, such as the benzyl (B1604629) and chloro groups in 3-Benzyl-4-chloro-1-phenyl-1H-pyrrole-2,5-dione, can influence the rate and stereoselectivity of the cycloaddition reaction.

| Reaction Type | Reagent/Partner | Product Type | Key Features |

| Michael Addition | Thiols (e.g., Cysteine) | Thiosuccinimide Adduct | Highly selective for thiols at pH 6.5-7.5; forms a stable covalent bond. axispharm.commdpi.com |

| Diels-Alder Reaction | Conjugated Dienes (e.g., Butadiene, Furan) | Cycloadduct (e.g., Cyclohexene derivative) | Maleimide acts as an electron-poor dienophile; reaction is often high-yielding. researchgate.netrsc.orgtandfonline.com |

| Radical Reactions | Radical Initiators | Polymeric Chains | The double bond can participate in free-radical polymerization. researchgate.netuctm.edu |

| Cyclopropanation | Diazo Compounds | Cyclopropane Adduct | Can occur in the presence of suitable catalysts, though C-H functionalization can be a competing reaction. nih.gov |

Functionalization of the N-1 phenyl substituent on an existing pyrrole-2,5-dione scaffold is less common than modifying the amine prior to ring formation. iosrjournals.orgtandfonline.com However, the phenyl ring is susceptible to electrophilic aromatic substitution. The reactivity of the ring is influenced by the strong electron-withdrawing effect of the adjacent dicarbonyl system of the maleimide group. This deactivating effect would direct incoming electrophiles primarily to the meta-positions of the phenyl ring. Potential reactions could include nitration, halogenation, or sulfonation, although these would likely require harsh conditions.

The design of N-substituted maleimides typically involves a two-step synthesis where the desired substituted aniline (B41778) is first reacted with maleic anhydride (B1165640) to form a maleanilic acid intermediate. iosrjournals.orgtandfonline.com This intermediate is then cyclized via dehydration using reagents like acetic anhydride and sodium acetate (B1210297) to yield the final N-substituted maleimide. tandfonline.com This approach allows for a wide variety of functional groups to be incorporated onto the N-phenyl ring before the maleimide is formed.

Synthesis of Conjugates and Polymeric Materials

The unique reactivity of the maleimide group makes it a valuable component in the synthesis of advanced materials, including polymers and bioconjugates. axispharm.com

Maleimides, including N-phenylmaleimide and its derivatives, are important monomers for the production of high-performance polymers with excellent thermal stability. uctm.edujst.go.jp These monomers can undergo free-radical polymerization or copolymerization with a variety of other vinyl monomers, such as styrene (B11656) and methyl methacrylate. uctm.edujst.go.jp

The inclusion of maleimide units into a polymer backbone significantly enhances the thermal resistance and mechanical properties of the resulting material. uctm.edu Bismaleimides, which contain two maleimide functional groups, are used as cross-linking agents to create thermosetting resins and self-healing polymers. researchgate.net The polymerization of maleimides can be initiated by free-radical initiators like AIBN. uctm.edu The specific substituents on the N-phenyl ring and the C-3/C-4 positions can be tailored to fine-tune the properties of the final polymer, such as solubility, transparency, and thermal decomposition temperature. jst.go.jp

| Polymer Type | Monomer(s) | Polymerization Method | Key Properties |

| Homopolymers | N-substituted maleimide | Free-radical polymerization | High thermal stability, high glass transition temperature. uctm.edu |

| Copolymers | N-substituted maleimide, Styrene, Methyl Methacrylate (MMA) | Free-radical copolymerization | Improved mechanical and chemical properties compared to homopolymers. uctm.edujst.go.jp |

| Thermosets | Bismaleimides, diamines | Addition polymerization | Excellent heat resistance, used as high-performance engineering plastics. researchgate.net |

| Functional Polymers | Maleimides with specific functional groups (e.g., hydroxyl, alkyne) | RAFT polymerization, "Click" chemistry | Allows for post-polymerization modification and creation of complex architectures. researchgate.netresearchgate.net |

Maleimide chemistry is a cornerstone of bioconjugation, providing a highly efficient and selective method for linking molecules to proteins, peptides, and other biomolecules. axispharm.comsemanticscholar.orgnih.gov The primary chemical linkage strategy involves the reaction of the maleimide's C-3/C-4 double bond with a sulfhydryl (thiol) group from a cysteine residue. axispharm.com

This reaction, a Michael addition, results in the formation of a stable thioether bond within a thiosuccinimide ring structure. axispharm.com The reaction is highly chemoselective for thiols at a physiological pH of 6.5-7.5, proceeding approximately 1,000 times faster than the reaction with amines at neutral pH. axispharm.com This specificity allows for site-selective modification of proteins. This chemistry is widely employed in the development of antibody-drug conjugates (ADCs), where a cytotoxic drug is attached to a monoclonal antibody to target cancer cells. axispharm.comsemanticscholar.org

While the thiosuccinimide linkage is generally stable, it can be susceptible to a retro-Michael reaction, particularly in the presence of other thiols, which can lead to the exchange of the conjugated molecule and reduce the stability of the bioconjugate in vivo. mdpi.comnih.gov This has led to the development of next-generation maleimides designed to form more robust linkages. semanticscholar.orgnih.gov

Exploration of Novel Pyrrole-2,5-dione Scaffolds

The synthesis of novel pyrrole-2,5-dione scaffolds is an active area of research, driven by the need for new materials and biologically active molecules. nih.govnih.gov The most common synthetic route is a two-step process starting from maleic anhydride. tandfonline.com

In the first step, maleic anhydride is reacted with a primary amine (e.g., a substituted aniline) in a solvent at room temperature to produce a maleanilic acid. tandfonline.comtandfonline.com The second step involves the cyclization of the maleanilic acid to form the imide ring. This is typically achieved through dehydration by heating with acetic anhydride and a catalyst like sodium acetate. tandfonline.com Other reagents, such as acetyl chloride/triethylamine or phosphorus pentoxide, can also be used for the ring-closing step. iosrjournals.org

Alternative strategies for synthesizing the pyrrole-2,5-dione core have also been developed. For instance, new derivatives can be prepared from the reaction of N3-substituted amidrazones with substituted maleic anhydrides. mdpi.com The exploration of different synthetic pathways allows chemists to access a wide diversity of structures with varied substitution patterns on both the pyrrole ring and the N-1 position, enabling the creation of scaffolds for applications ranging from cholesterol absorption inhibitors to non-peptide peptidomimetics. nih.govnih.gov

| Synthetic Method | Starting Materials | Reagents/Conditions | Product Type |

| Standard Two-Step | Maleic anhydride, Primary amine | 1. Acylation (room temp) 2. Acetic anhydride, NaOAc, heat | N-substituted maleimide. iosrjournals.orgtandfonline.com |

| Amidrazone Route | N³-substituted amidrazone, 2,3-dimethylmaleic anhydride | Toluene (B28343) or Chloroform, heat | N(1)-substituted 3,4-dimethyl-1H-pyrrole-2,5-dione. mdpi.com |

| One-Pot from Maleic Acid | Maleic acid, Aniline | Phosphorus pentoxide | N-arylmaleimide. iosrjournals.org |

| PPh₃-Mediated Cyclization | Maleanilic acid | Triphenylphosphine (PPh₃), Bromotrichloromethane (BrCCl₃), Triethylamine | N-arylmaleimide. iosrjournals.org |

Regiospecific and Stereospecific Functionalization Approaches

Achieving control over the region and three-dimensional orientation of chemical reactions (regiospecificity and stereospecificity) is a central goal in modern synthetic chemistry. For pyrrole-2,5-dione analogues like this compound, these approaches are key to synthesizing complex molecules with defined structures and potential biological activities.

Regiospecific Functionalization:

Regiospecificity in the context of this molecule primarily involves two sites: the C4 position bearing the chloro substituent and the C3-C4 double bond.

Nucleophilic Substitution at C4: The chlorine atom at the C4 position can be displaced by various nucleophiles. This reaction is a powerful method for introducing diverse functional groups in a highly regioselective manner. For instance, studies on the closely related 3,4-dichloro-1H-pyrrole-2,5-diones demonstrate that one of the chloro atoms can be selectively substituted by primary amines. nih.govnih.gov This process typically involves heating a solution of the dichlorinated pyrrole-2,5-dione with an excess of the amine in a solvent like ethanol. nih.gov The reaction proceeds via a nucleophilic addition-elimination mechanism, yielding 4-amino-3-chloro-1H-pyrrole-2,5-dione derivatives. nih.govnih.gov Applying this to the target molecule, the chloro group would be replaced by an incoming nucleophile, such as an amine or a thiol, to yield a C4-functionalized product.

Michael Addition: The C=C double bond in the pyrrole-2,5-dione ring is an excellent Michael acceptor. Nucleophiles, particularly soft nucleophiles like thiols, can add to this double bond. nih.gov In the case of this compound, the addition would likely occur at the C3 position due to the electronic effect of the chloro group and potential steric hindrance from the benzyl group influencing the trajectory of the nucleophile.

Stereospecific and Stereoselective Functionalization:

Controlling the stereochemistry is vital when new chiral centers are formed. For pyrrole-2,5-dione analogues, this is often achieved in conjugate addition and cycloaddition reactions.

Stereoselective Conjugate Addition: The addition of nucleophiles across the double bond can generate one or more stereocenters. Catalytic stereoselective additions are particularly valuable. Research has shown that peptide catalysts can facilitate the conjugate addition of aldehydes to C-substituted maleimides, producing succinimide (B58015) derivatives with three contiguous stereogenic centers in high yields and stereoselectivities. nih.gov This highlights a sophisticated strategy where a catalyst controls the facial selectivity of the attack on the maleimide ring, thereby determining the absolute and relative configuration of the newly formed chiral centers. nih.gov Although this example involves the addition of an aldehyde to form a succinimide, the principle of using chiral catalysts to control the stereochemical outcome of conjugate additions is broadly applicable to the pyrrole-2,5-dione system.

Diels-Alder Reaction: Maleimides are classic dienophiles in Diels-Alder reactions, which are stereospecific cycloadditions. tandfonline.com The reaction of a substituted N-phenylmaleimide with a diene, for example, proceeds to form a bicyclic adduct with a defined stereochemistry. tandfonline.com The substituents on the maleimide ring, such as the benzyl and chloro groups, would influence the facial selectivity and the endo/exo selectivity of the cycloaddition, providing a pathway to complex, stereochemically rich polycyclic structures.

The table below summarizes findings from a study on the peptide-catalyzed stereoselective conjugate addition of aldehydes to C-substituted maleimides, which serves as a model for potential stereospecific functionalization of similar pyrrole-2,5-dione cores. nih.gov

| Entry | Aldehyde | Maleimide Substituent (R) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|

| 1 | Propanal | Methyl | 95 | >20:1 | 99 |

| 2 | Butanal | Methyl | 93 | >20:1 | 99 |

| 3 | Pentanal | Methyl | 91 | >20:1 | 99 |

| 4 | Hexanal | Methyl | 90 | >20:1 | 99 |

| 5 | Propanal | Ethyl | 94 | 15:1 | 99 |

| 6 | Propanal | Phenyl | 85 | 10:1 | 98 |

Advanced Applications in Chemical Sciences and Materials Design Non Biological Outcomes

Utilization as Synthetic Intermediates

The pyrrole-2,5-dione scaffold is a cornerstone in the synthesis of a wide array of more complex molecules and heterocyclic systems. Its utility stems from the electrophilic nature of the double bond and the ability to undergo various chemical transformations.

Substituted N-phenylmaleimides are frequently employed as dienophiles in [4+2] Diels-Alder cycloaddition reactions to construct six-membered rings. tandfonline.comfigshare.com These reactions provide a powerful method for creating carbocyclic and heterocyclic frameworks, and the resulting cycloadducts can serve as precursors for other valuable compounds. researchgate.netacs.orgresearchgate.net For example, the reaction of N-phenylmaleimide with furan (B31954) derivatives is a well-established method for producing adducts with potential applications in thermally reversible polymers. acs.orgresearchgate.net

The maleimide (B117702) double bond is also highly susceptible to Michael additions, readily reacting with nucleophiles like thiols. wikipedia.orgorganixinc.com This reactivity is fundamental in bioconjugation but is equally valuable in pure organic synthesis for carbon-sulfur bond formation. Furthermore, maleimides participate in [3+2] dipolar cycloadditions with species such as azides, providing a route to nitrogen-containing five-membered heterocyclic rings. nih.gov

Recent synthetic advancements have highlighted the role of maleimides in annulation reactions, where they act as reactive coupling agents to build fused ring systems through processes like C-H activation and cycloaddition. bohrium.comrsc.org Palladium-catalyzed cross-coupling reactions using dihalomaleimides as precursors have also been developed to synthesize unsymmetrical 3,4-disubstituted maleimides, demonstrating their role as versatile synthetic platforms. organic-chemistry.org

Table 1: Key Synthetic Reactions Involving the Maleimide Scaffold

| Reaction Type | Reactants | Product Type | Significance | References |

| Diels-Alder [4+2] Cycloaddition | Maleimide (Dienophile) + Conjugated Diene | Fused Six-Membered Rings | Construction of complex carbocyclic and heterocyclic systems. | researchgate.net, acs.org, rsc.org, tandfonline.com |

| Michael Addition | Maleimide (Acceptor) + Nucleophile (e.g., Thiol) | Substituted Succinimide (B58015) Derivatives | Formation of C-S, C-N, or C-O bonds. | organixinc.com, wikipedia.org |

| [3+2] Dipolar Cycloaddition | Maleimide (Dipolarophile) + 1,3-Dipole (e.g., Azide, Azomethine Ylide) | Fused Five-Membered Heterocycles | Synthesis of nitrogen-rich heterocyclic compounds. | nih.gov, alliedacademies.org |

| Annulation/C-H Activation | Maleimide + Coupling Partner | Fused Polycyclic Systems | Efficient assembly of complex molecules and spirocycles. | bohrium.com, rsc.org |

| Palladium-Catalyzed Cross-Coupling | Dihalomaleimide + Organometallic Reagent | Unsymmetrical Disubstituted Maleimides | Access to a wide variety of functionalized maleimide derivatives. | organic-chemistry.org |

Applications in Supramolecular Chemistry and Self-Assembly

The structural rigidity and reactive handles of maleimide derivatives make them attractive components for the design of ordered molecular assemblies. Their ability to form well-defined structures on surfaces has been exploited in the field of nanotechnology and materials science.

A significant application is the formation of self-assembled monolayers (SAMs) on gold surfaces. wpmucdn.commdpi.com By using alkanethiols functionalized with a terminal maleimide group, highly organized single-layer structures can be created. The maleimide units presented on the surface of the SAM are then available to covalently bind other molecules, such as thiol-terminated ligands, in a controlled and oriented fashion. wpmucdn.com This technique provides a robust platform for creating functional biochips and sensor surfaces.

Furthermore, maleimide derivatives have been specifically designed to promote self-assembly on surfaces like graphene. nih.govresearchgate.net By attaching long alkyl chains to the maleimide core, researchers can induce the molecules to adsorb and organize on the graphene surface through non-covalent interactions. The maleimide moiety remains available to subsequently react with the graphene via a Diels-Alder cycloaddition, allowing for controlled chemical functionalization of the material. nih.gov

Design of Novel Organic Frameworks and Materials

The maleimide unit is a valuable monomer for the creation of advanced materials, including high-performance polymers and porous organic frameworks, due to its thermal stability and versatile reactivity.

Polymers: N-substituted maleimides, particularly N-phenylmaleimide, can undergo free-radical polymerization to produce polymaleimides. researchgate.netuctm.edu These polymers are known for their high thermal stability and high glass transition temperatures, making them suitable for high-temperature applications in the aerospace and microelectronics industries. humanjournals.com Copolymerization of maleimides with other vinyl monomers, such as methyl methacrylate, can further enhance the processability and mechanical properties of the resulting materials, tailoring them for specific requirements. uctm.edu

Table 2: Properties of Maleimide-Based Polymers

| Polymer Type | Monomers | Key Properties | Potential Applications | References |

| Homopolymers | N-Phenylmaleimide | High thermal stability, high glass transition temperature. | High-performance engineering plastics, electric insulators, protective coatings. | researchgate.net, uctm.edu |

| Copolymers | N-Substituted Maleimide + Vinyl Monomer (e.g., Styrene (B11656), MMA) | Improved processability, enhanced mechanical properties, thermal stability. | Aerospace components, microelectronics, flexible linking agents in rubber. | wikipedia.org, |

Metal-Organic Frameworks (MOFs): The reactivity of the maleimide group has been harnessed to functionalize porous crystalline materials like MOFs. rsc.org By incorporating maleimide functional groups into the organic linkers of a MOF, materials with tailored chemical reactivity can be created. For instance, a maleimide-functionalized zirconium-based MOF has been developed to chemically tether polysulfides in lithium-sulfur batteries through a Michael addition reaction, which helps to improve battery performance and cycling stability. rsc.org

Development of Chemical Probes and Reagents

The unique and selective reactivity of the maleimide scaffold makes it an exceptional tool for the development of chemical probes and specialized reagents for organic synthesis.

The high efficiency and specificity of the Michael addition reaction between maleimides and thiols have made maleimide derivatives one of the most important classes of reagents for bioconjugation. wikipedia.orgorganixinc.comnih.gov This principle is extended to the design of chemical probes, where the maleimide acts as a reactive handle to attach a reporter molecule (like a fluorophore) to a target. acs.org

Recently, substituted maleimides have been engineered to act as "self-reporting" fluorescent probes. researchgate.net These compounds are designed so that their photophysical properties, such as fluorescence emission, change upon reacting with a target analyte or in response to changes in their local environment. This provides a direct optical signal of a successful reaction or a specific environmental condition, making them valuable for sensing applications. researchgate.net In addition to their role in probes, N-substituted maleimides are fundamental reagents in synthetic chemistry, serving as highly reactive and predictable partners in various cycloaddition reactions for the construction of complex molecular targets. rsc.orgrsc.org

Future Research Directions in Pyrrole 2,5 Dione Chemistry

Exploration of Unconventional Reactivity Patterns

The pyrrole-2,5-dione (maleimide) scaffold is known for its participation in reactions like Michael additions and Diels-Alder cycloadditions. researchgate.net However, future research will increasingly focus on exploring less conventional reactivity to generate novel molecular architectures. Light-mediated reactions, for instance, are a relatively underutilized area. nih.govnih.gov Photoinduced transformations such as [2+2] and [5+2] photocycloadditions and photo-ene reactions offer pathways to complex fused and spirocyclic systems that are difficult to access through thermal methods. nih.gov

Furthermore, the stability of the maleimide-thiol adduct, long considered robust, has been shown to be reversible under certain physiological conditions. nih.gov This "retro-Michael" reaction opens up novel strategies for designing controlled-release systems and dynamic materials. nih.govnih.gov Investigating new annulation strategies, potentially using photocatalysis or electrochemical methods, will also be crucial for expanding the synthetic utility of the maleimide (B117702) core. rsc.org These underexplored reaction pathways promise to diversify the range of accessible compounds derived from the pyrrole-2,5-dione template. rsc.org

Integration with Flow Chemistry and Automated Synthesis

To accelerate the discovery and optimization of pyrrole-2,5-dione derivatives, future research will heavily leverage automation and continuous-flow manufacturing. Flow chemistry offers significant advantages over traditional batch synthesis, including enhanced safety, better control over reaction parameters (temperature, pressure, and time), and improved scalability. mdpi.com The synthesis of various heterocyclic compounds, including pyrroles, has been successfully demonstrated under flow conditions, suggesting that complex multi-step sequences for producing substituted maleimides could be streamlined into continuous processes. uc.ptnih.govdurham.ac.uk

Combining flow chemistry with automated systems, such as those using reagent cartridges and programmable protocols, can further increase efficiency and reproducibility. youtube.com Such platforms enable rapid synthesis and purification, allowing chemists to generate libraries of analogs for screening purposes with minimal manual intervention. youtube.com Implementing these technologies will be pivotal for the high-throughput synthesis and evaluation of new pyrrole-2,5-dione-based compounds.

| Technology | Key Benefits | Application in Pyrrole-2,5-dione Chemistry |

| Flow Chemistry | Enhanced safety, precise reaction control, scalability. | Multi-step synthesis of complex derivatives. mdpi.comuc.pt |

| Automated Synthesis | High-throughput, reproducibility, reduced manual labor. | Rapid library generation for screening. youtube.com |

Computational Design of Novel Pyrrole-2,5-dione Architectures

In silico methods are becoming indispensable tools in modern chemical research. For pyrrole-2,5-dione chemistry, computational approaches will play a crucial role in designing novel molecules with tailored properties. Techniques like projection to latent structures discriminant analysis (PLS-DA) and hybrid docking can be used to build robust classification models that distinguish between active and inactive compounds, guiding the design of new derivatives with a higher probability of biological relevance. researchgate.net

Density Functional Theory (DFT) studies can provide deep insights into the electronic structure and reactivity of these molecules, helping to explain structure-activity relationships (SAR) and predict the outcomes of chemical reactions. researchgate.net By simulating interactions with biological targets, such as proteins, molecular docking can identify key binding features and prioritize synthetic candidates. nih.gov This synergy between computational design and experimental synthesis allows for a more rational and efficient exploration of the vast chemical space accessible to pyrrole-2,5-dione architectures, accelerating the discovery of new functional molecules. researchgate.netfrontiersin.org

Expanding the Library of Chemically Diversified Analogues

The functional utility of the pyrrole-2,5-dione core is dictated by the nature of its substituents. A key future direction is the development of synthetic methodologies that allow for the creation of large, structurally diverse libraries of analogues. Solid-phase synthesis, using strategies like the Hantzsch pyrrole synthesis on a resin support, enables the use of split-and-pool combinatorial techniques to rapidly generate hundreds or thousands of unique compounds. nih.gov

Furthermore, developing robust and versatile chemical reactions is essential for diversification. Palladium-catalyzed cross-coupling reactions, for example, have been employed to create unsymmetrical 3,4-disubstituted maleimides, introducing a wide range of alkyl, aryl, and alkynyl groups. organic-chemistry.org The synthesis of diverse acyclic precursors also provides the building blocks necessary for constructing a wide array of substituted pyrroles. rsc.org By expanding the toolbox of synthetic reactions and platforms, researchers can systematically explore the structure-activity landscape of the pyrrole-2,5-dione scaffold, leading to the identification of compounds with optimized properties for various applications in medicine and materials science. researchgate.net

Q & A

Q. Basic Characterization Workflow

- NMR Spectroscopy : Confirm substitution patterns (e.g., benzyl protons at δ 4.5–5.5 ppm, aromatic protons for phenyl groups).

- Mass Spectrometry (MS) : Verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns consistent with chlorine.

- X-ray Crystallography : Resolve absolute configuration and bond lengths using SHELXL for refinement .

Advanced Consideration : Discrepancies between calculated (DFT) and experimental bond angles may arise due to crystal packing effects. Cross-validation with IR spectroscopy (C=O stretches ~1700 cm⁻¹) and elemental analysis is recommended.

What strategies address contradictions in spectroscopic data for this compound?

Q. Advanced Analytical Approach

- Dynamic NMR : Detect rotational isomerism (e.g., restricted rotation of the benzyl group) causing split signals.

- Variable-Temperature Studies : Resolve overlapping peaks in ¹H NMR by analyzing temperature-dependent chemical shifts.

- Synchrotron XRD : High-resolution data collection can clarify ambiguous electron density maps, especially for disordered substituents .

Example : A 2022 study on analogous pyrrole-diones resolved conflicting NOESY and XRD data by modeling alternative conformers in PLATON .

How can computational modeling predict the reactivity of this compound?

Q. Advanced Mechanistic Insights

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict electrophilic/nucleophilic sites.

- Fukui Function Analysis : Identify reactive centers (e.g., electron-deficient C4-Cl bond for nucleophilic substitution).

- Molecular Dynamics (MD) : Simulate solvation effects on reaction pathways (e.g., SN2 vs. radical mechanisms).

Case Study : A 2023 study on chlorinated pyrrole-diones used Gaussian 16 to model SNAr reactions, correlating activation energies with experimental yields .

What experimental designs are optimal for evaluating biological activity?

Q. Basic Bioassay Framework

- In Vitro Screening : Test against cancer cell lines (e.g., MTT assay on HeLa or MCF-7 cells) with IC₅₀ determination.

- Antimicrobial Assays : Disk diffusion or microdilution methods against Gram-positive/negative bacteria.

- Control Experiments : Compare with structurally similar analogs (e.g., 3-benzyl-4-fluoro derivatives) to assess halogen effects .

Advanced Design : Use CRISPR-engineered cell lines to probe target-specific mechanisms (e.g., kinase inhibition via Western blot).

How can researchers assess stability under varying conditions?

Q. Advanced Stability Profiling

- Forced Degradation Studies : Expose to heat (40–80°C), UV light, or hydrolytic conditions (pH 1–13) for 48–72 hours.

- HPLC-MS Monitoring : Quantify degradation products (e.g., dechlorination or benzyl cleavage).

- Kinetic Modeling : Calculate degradation rate constants (k) and shelf-life predictions using Arrhenius equations.

Reference : A 2024 study on fluorophenyl-pyrrole-diones identified pH 7–9 as optimal for stability, with rapid hydrolysis under strongly acidic/basic conditions .

What crystallographic software tools are recommended for refining its structure?

Q. Advanced Crystallography Workflow

- Data Collection : Use a Bruker D8 Venture with Mo Kα radiation (λ = 0.71073 Å).

- Structure Solution : SHELXD for phase problem resolution via dual-space methods.

- Refinement : SHELXL for least-squares refinement with anisotropic displacement parameters.

Note : For twinned crystals, refine using HKLF 5 format in SHELXL and validate with ROTAX .

How to design SAR studies for this compound?

Q. Advanced Structure-Activity Relationship (SAR) Protocol

- Analog Synthesis : Modify substituents (e.g., replace benzyl with allyl or chloro with bromo).

- 3D-QSAR : Build CoMFA/CoMSIA models using SYBYL-X to correlate steric/electronic features with bioactivity.

- Docking Studies : Target enzymes (e.g., COX-2 or topoisomerase II) using AutoDock Vina.

Data Interpretation : A 2023 SAR study on pyrrole-diones identified the 4-chloro group as critical for kinase inhibition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.